Cas no 1950-04-5 (N-[bis(phenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine)
![N-[bis(phenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine structure](https://it.kuujia.com/scimg/cas/1950-04-5x500.png)
1950-04-5 structure
Nome del prodotto:N-[bis(phenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine
N-[bis(phenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-[bis(phenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine
- N.N-Bis-(2-chlor-ethyl)-phosphorsaeure-amid-diphenylester; Diphenyl di-(2-chloroethyl)amidophosphoric acid; Phosphoric acid, di(2-chloroethyl)amide; Preparation F-11; N.N-Bis-< 2-chlor-ethyl> -phosphorsaeure-amid-diphenylester; Di-(2-chloroethyl)amidophosphoric acid diphenyl ester; Bipholar; AC1L2P23; NSC323220;
- Bipholar
- Phosphoramidic acid, bis(2-chloroethyl)-, diphenyl ester
- Diphenyl di-(2-chloroethyl)amidophosphoric acid
- Preparation F-11
- JJU3UT9634
- 2-chloro-N-(2-chloroethyl)-N-diphenoxyphosphorylethanamine
- Phosphoric acid, diphenyl-, di(2-chloroethyl)amide
- STL455131
- NSC 323220
- Phosphoric acid, di(2-chloroethyl)amide
- NSC323220
- diphenyl di-(2-chloroethyl)amidophosphate
- 1950-04-5
- DTXSID50173152
- Di-(2-chloroethyl)amidophosphoric acid diphenyl ester
- diphenyl bis(2-chloroethyl)phosphoramidate
- NSC-323220
-
- Inchi: InChI=1S/C16H18Cl2NO3P/c17-11-13-19(14-12-18)23(20,21-15-7-3-1-4-8-15)22-16-9-5-2-6-10-16/h1-10H,11-14H2
- Chiave InChI: RSEXHVSFNVWCBR-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(C=C1)OP(=O)(N(CCCl)CCCl)OC2=CC=CC=C2
Proprietà calcolate
- Massa esatta: 373.04034
- Massa monoisotopica: 373.040135
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 9
- Complessità: 344
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 38.8
- XLogP3: 4.5
Proprietà sperimentali
- Densità: 1.31
- Punto di ebollizione: 456.8°C at 760 mmHg
- Punto di infiammabilità: 230.1°C
- Indice di rifrazione: 1.567
- PSA: 38.77
- LogP: 5.03210
N-[bis(phenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine Letteratura correlata
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
1950-04-5 (N-[bis(phenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine) Prodotti correlati
- 2097981-55-8(N-Cyclopentylazetidine-3-carboxamide 2,2,2-trifluoroacetate)
- 164724-33-8(1,4-Benzenediamine, N1,N1,N4,N4-tetrakis([1,1'-biphenyl]-4-yl)-)
- 1010-54-4(5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one)
- 2033173-36-1(1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine)
- 21202-37-9(2-(3-methylphenyl)-1H-imidazole)
- 2580203-74-1(4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-2-sulfonamide)
- 2680841-00-1(tert-butyl N-{4-bromo-2-(morpholin-4-yl)phenylmethyl}carbamate)
- 1041544-39-1(2-(4-tert-Butylphenyl)aminopyridine-3-carbothioamide)
- 478043-88-8(4-(2-formylphenoxy)benzenecarbonitrile)
- 2228478-05-3({1-2-(difluoromethoxy)-3-methylphenylcyclopentyl}methanamine)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso
